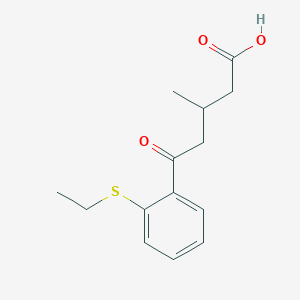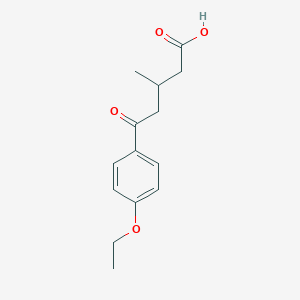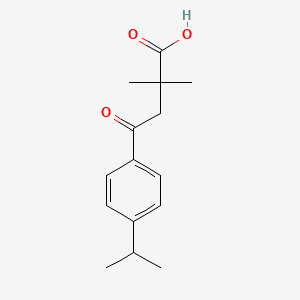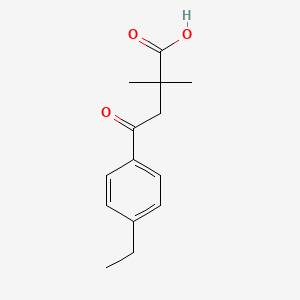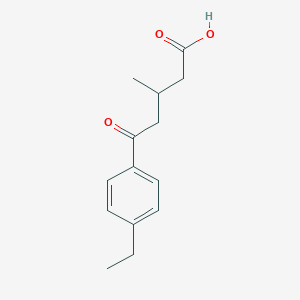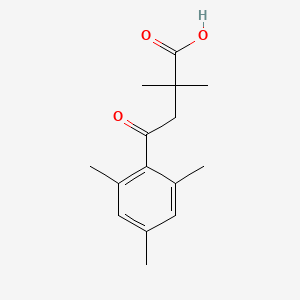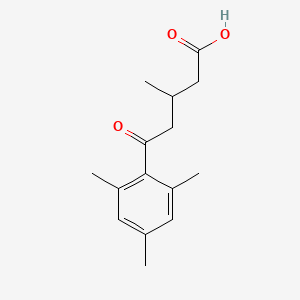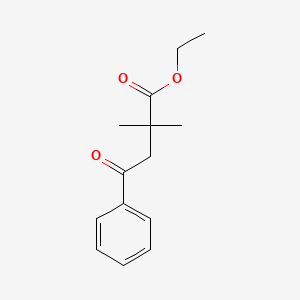
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a chemical compound with the CAS Number: 594815-53-9 . It has a molecular weight of 234.3 and is a colorless oil .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate . The InChI code is 1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 .Chemical Reactions Analysis
The bioreduction of a related compound, Ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .Physical And Chemical Properties Analysis
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a colorless oil . A related compound, Ethyl 2-oxo-4-phenylbutyrate, has a boiling point of 132 °C at 3 hPa .科学的研究の応用
Synthesis and Chemical Reactions
Enantioselective Hydrogenation Process
Ethyl 2-oxo-4-arylbut-3-enoate, a related compound, undergoes enantioselective hydrogenation to produce ethyl 2-hydroxy-4-arylbutyrate, a closely related compound of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This process demonstrates high enantiomeric purity and involves sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).
Bioreaction and Separation Process
A novel approach using baker’s yeast and thermosensitive ionic liquids for the reduction of ethyl 2-oxo-4-phenylbutyrate, a related compound, was investigated. This method enhances product yield and enantiomeric excess by overcoming mass transfer resistance in conventional biphasic systems (Yang, Shi, Feng, & Tian, 2020).
Microbial Reduction Approach
Different microorganisms, including Pichia angusta, have been explored for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound closely related to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, used as an intermediate in ACE inhibitors production (Lacerda, Ribeiro, Leite, Ferrara, Coelho, Bon, Lima, & Antunes, 2006).
Biocatalysis and Enzymatic Processes
Carbonyl Reductase Characterization
The carbonyl reductase from Candida krusei was characterized for its role in reducing ethyl 2-oxo-4-phenylbutyrate. This enzyme shows high enantioselectivity and can be a crucial component in synthesizing ACE inhibitors (Li, Ni, & Sun, 2010).
Practical Biocatalytic Synthesis
Candida krusei SW2026 was identified as an effective biocatalyst for converting ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving high enantiomeric purity and yield. This process highlights potential green chemistry applications (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).
Membrane Reactor for Kinetic Resolution
The kinetic resolution of racemic 2-hydroxy-4-phenylbutyrate, a similar compound, was performed using a diafiltration reactor with a ceramic ultrafiltration membrane. This process, catalyzed by Pseudomonas cepacia lipase, demonstrates efficient enantioselective hydrolysis (Liese, Kragl, Kierkels, & Schulze, 2002).
Enantioselective Production and Analysis
Enantioselective Hydrogenation Kinetics
The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate was studied, focusing on the effects of various parameters like substrate concentration, hydrogen pressure, and reaction temperature. This research provides insights into the synthesis process of ethyl (R)-2-hydroxy-4-phenylbutyrate (Tao, 2005).
Enantioselective Catalysis with Antibodies
The asymmetric synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate was achieved using catalytic antibody NB5, demonstrating high enantiometric excess and conversion efficiency. This study highlights the potential of using antibodies for asymmetric catalysis (Ou Zhimin & Yang Gensheng, 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKAOVDOXZXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645541 |
Source


|
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate | |
CAS RN |
594815-53-9 |
Source


|
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

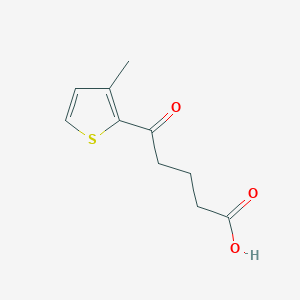
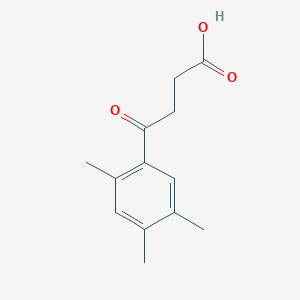
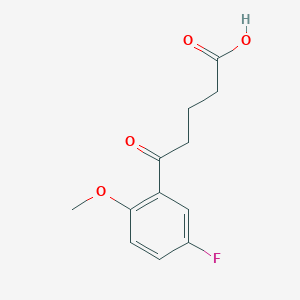
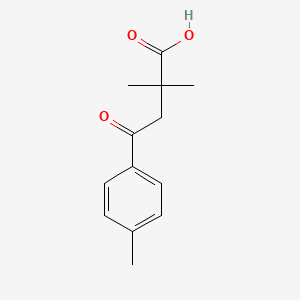
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
